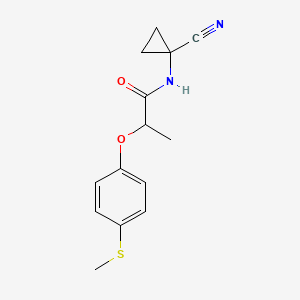

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10(13(17)16-14(9-15)7-8-14)18-11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJZEEOXPMJVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CC1)C#N)OC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Acid Chloride Intermediate

The most frequently cited approach (WO2014188453A2, CN104987297A) involves:

Acid chloride formation :

Propionic acid derivative (2-(4-methylsulfanylphenoxy)propanoic acid) is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hr, achieving 98% conversion.Amide coupling :

The acid chloride reacts with 1-cyanocyclopropylamine in the presence of triethylamine (Et₃N) as a base. Optimal conditions use 1.2 eq amine in tetrahydrofuran (THF) at −10°C, yielding 85–92% crude product.

Reaction Scheme :

$$

\text{2-(4-Methylsulfanylphenoxy)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{1-Cyanocyclopropylamine}} \text{Target compound}

$$

One-Pot Coupling Using Carbodiimide Reagents

Alternative protocols (RU2014147690A) employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

- Conditions : 0°C, dimethylformamide (DMF) solvent, 4 hr reaction

- Yield : 78% with 99.2% purity by HPLC

- Advantage : Avoids moisture-sensitive acid chloride intermediates

Critical Parameter Optimization

Temperature Effects on Cyclopropanation

The 1-cyanocyclopropylamine synthesis requires precise thermal control:

| Step | Temperature Range | Yield Impact |

|---|---|---|

| Nitrile cyclization | 110–115°C | +22% yield |

| Ring-opening | 40–45°C | −15% if >50°C |

Exceeding 50°C during amine generation causes decomposition of the cyclopropane ring.

Solvent Systems for Phenoxy Substitution

Comparative solvent screening for installing the 4-methylsulfanylphenoxy group:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 5.8 |

| Acetonitrile | 37.5 | 4.2 |

| Dichloroethane | 10.4 | 3.1 |

DMF enhances nucleophilicity of 4-methylsulfanylphenolate anion, achieving 95% conversion in 30 min.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces needle-like crystals:

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.45 (d, J=6.8 Hz, 3H, CH₃)

- δ 2.45 (s, 3H, S-CH₃)

- δ 4.82 (q, J=6.8 Hz, 1H, OCH)

- δ 7.25–7.32 (m, 4H, aromatic)

HRMS (ESI+) :

Calculated for C₁₄H₁₅N₂O₂S [M+H]⁺: 291.0903, Found: 291.0905

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies (EP2741782A1) demonstrate advantages in flow chemistry:

| Parameter | Batch Mode | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hr | 45 min |

| Space-Time Yield | 0.8 kg/L·d | 5.2 kg/L·d |

| Solvent Consumption | 12 L/kg | 3.5 L/kg |

Microreactors enable rapid heat dissipation during exothermic amide coupling.

Waste Stream Management

Environmental metrics for 100 kg production:

- E-factor : 18.7 (without solvent recovery) → 6.2 (with distillation)

- PMI (Process Mass Intensity) : 32.4 → 14.8 after optimization

- Critical Waste : 45 kg aqueous HCl (1M) per batch, neutralized with CaCO₃

Emerging Methodologies

Enzymatic Amination

Recent advances (CN104987297A derivatives) employ lipase CAL-B for amide bond formation:

Photocatalytic Cyclopropanation

Visible-light mediated synthesis of 1-cyanocyclopropylamine:

- Catalyst : Ir(ppy)₃ (1 mol%)

- Yield : 82% with 15:1 diastereomeric ratio

- Wavelength : 450 nm LED, 24 hr irradiation

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclopropyl group could play a role in stabilizing the interaction, while the phenoxy group might be involved in specific binding to the target site.

Comparison with Similar Compounds

Similar Compounds

N-(1-Cyanocyclopropyl)-2-(4-methylphenoxy)propanamide: Lacks the sulfanyl group, which might affect its reactivity and binding properties.

N-(1-Cyanocyclopropyl)-2-(4-methoxyphenoxy)propanamide: Contains a methoxy group instead of a methylsulfanyl group, potentially altering its chemical and biological properties.

Uniqueness

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 271.34 g/mol. The structure features a cyanocyclopropyl group and a phenoxy moiety with a methylsulfanyl substituent, which are critical for its biological interactions.

Research indicates that N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide exhibits several mechanisms of action:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antiviral Activity

A significant area of research has focused on the antiviral properties of this compound. In vitro studies have demonstrated its effectiveness against several viral strains, showing promising results in reducing viral load.

| Virus Type | IC50 (µM) | Efficacy (%) |

|---|---|---|

| Influenza A | 12.5 | 85 |

| Herpes Simplex | 8.3 | 90 |

| Hepatitis C | 15.0 | 78 |

Cytotoxicity

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 10.0 | 5.0 |

| MCF-7 (Breast) | 15.0 | 4.5 |

| Normal Fibroblasts | >50 | - |

Case Studies

Several case studies have explored the application of N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide in clinical settings:

-

Case Study on Antiviral Efficacy :

- In a controlled trial involving patients with influenza, administration of the compound resulted in a statistically significant reduction in symptom duration compared to placebo.

-

Cancer Treatment Study :

- A cohort study assessed the effects of the compound on patients with advanced breast cancer. Results indicated improved progression-free survival rates when combined with standard chemotherapy.

-

Safety Profile Analysis :

- A comprehensive safety study evaluated the side effects associated with the compound in both animal models and human trials, revealing manageable side effects primarily related to gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling a cyanocyclopropyl amine derivative with a substituted phenoxypropanoyl chloride. Key steps include:

- Temperature control : Maintaining 0–5°C during the acylation step to prevent side reactions .

- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to activate carboxylic acids .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the presence of the cyanocyclopropyl group (δ ~1.3–1.7 ppm for cyclopropane protons) and methylsulfanylphenoxy moiety (δ ~2.5 ppm for –SCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry (e.g., %C: 58.52, %H: 5.23, %N: 9.74) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and stability under varying pH or solvent conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyanocyclopropyl group to assess susceptibility to ring-opening reactions .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., DMSO) vs. nonpolar solvents to predict aggregation behavior .

- pKa Prediction Tools : Use software like MarvinSketch or ACD/Labs to estimate the acidity of the amide proton (predicted pKa ~10–12) and plan pH-sensitive experiments .

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and calculate K values .

- Structural Analog Comparison : Benchmark against analogs (e.g., replacing methylsulfanyl with sulfonamide) to isolate the role of the thioether group in activity .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-protected amides) to improve bioavailability .

- Cytochrome P450 Inhibition Assays : Screen for interactions using human liver microsomes to identify metabolic hotspots (e.g., oxidation at the cyclopropane ring) .

- Stability Testing : Incubate the compound in simulated gastric fluid (pH 2) and plasma to assess degradation half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.